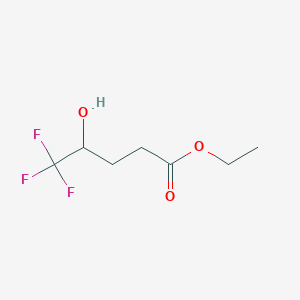

Ethyl 5,5,5-trifluoro-4-hydroxypentanoate

Description

The Significance of Fluorine Substitution in Organic Molecules for Advanced Chemical Research

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern chemical research, particularly in the development of pharmaceuticals and advanced materials. acs.orgnumberanalytics.com Fluorine's unique properties, including its high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the carbon-fluorine bond, impart profound changes to the physicochemical and biological characteristics of a parent molecule. nih.govtandfonline.com

In medicinal chemistry, fluorination is a widely used strategy to enhance a drug candidate's metabolic stability by blocking sites susceptible to enzymatic degradation, such as by cytochrome P450 enzymes. numberanalytics.combohrium.com This can prolong the drug's duration of action and reduce the formation of potentially toxic metabolites. numberanalytics.com Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, which affects its membrane permeability and bioavailability. acs.org It can also alter the acidity or basicity of nearby functional groups and enhance binding affinity to target proteins through unique non-covalent interactions. nih.govbohrium.com The use of the fluorine-18 (B77423) (¹⁸F) isotope is also critical for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool. nih.govmdpi.com These combined effects make fluorine substitution a vital tool for fine-tuning the properties of bioactive molecules. mdpi.com

Overview of Hydroxy-Ester Architectures in Synthetic Chemistry

Hydroxy-esters are a class of organic compounds that feature both a hydroxyl (-OH) and an ester (-COOR) functional group. This bifunctional nature makes them exceptionally versatile building blocks in organic synthesis. solubilityofthings.com They serve as crucial intermediates in the construction of a wide array of complex and valuable molecules, including β-lactams (core structures of penicillin and related antibiotics), pheromones, and carotenoids. researchgate.net

The development of methods to produce optically pure β-hydroxy esters, for instance, is a significant area of research, as these chiral synthons are precursors to important drugs like norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors. researchgate.net The reactivity of both the hydroxyl and ester groups can be selectively manipulated, allowing for a diverse range of chemical transformations. Esters are involved in various synthetic pathways and biochemical processes, highlighting their importance in both industrial and natural chemistry. solubilityofthings.comorganic-chemistry.org

Research Rationale for Investigating Ethyl 5,5,5-trifluoro-4-hydroxypentanoate

The research interest in this compound stems from its unique structure, which combines the strategic benefits of a trifluoromethyl group with the synthetic versatility of a hydroxy-ester scaffold. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group that can significantly influence the reactivity and properties of the adjacent hydroxyl group.

The primary rationale for investigating this compound is its potential as a chiral building block for the synthesis of more complex fluorinated molecules. By providing a readily available source of a trifluorinated stereocenter, it enables chemists to introduce this important motif into larger target structures, such as novel pharmaceutical candidates or agrochemicals, with greater control and efficiency.

General Academic Research Objectives and Scope

The academic research objectives surrounding this compound primarily focus on its synthesis and application as a synthetic intermediate. Key objectives include:

Developing efficient and stereoselective methods for its synthesis, often involving the reduction of its corresponding ketone precursor, Ethyl 5,5,5-trifluoro-4-oxopentanoate. uni.lu

Exploring its reactivity, particularly in reactions involving the hydroxyl and ester functionalities, to understand how the trifluoromethyl group modulates its chemical behavior.

Utilizing it as a key starting material in the total synthesis of complex, biologically active fluorinated compounds.

The scope of this research is largely confined to synthetic organic chemistry and medicinal chemistry, where the compound serves as a tool for creating novel molecular architectures rather than being an end-product itself.

Chemical Properties and Identification

The fundamental properties of this compound are summarized below.

| Property | Value |

| CAS Number | 70961-06-7 arkpharmtech.combldpharm.com |

| Molecular Formula | C₇H₁₁F₃O₃ nih.gov |

| Molecular Weight | 200.16 g/mol |

| SMILES Code | CCOC(=O)CCC(C(F)(F)F)O arkpharmtech.com |

| InChI Key | ZMNVIFYMHHJOME-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers.

Synthesis and Research Findings

The primary and most direct route for the preparation of this compound is through the chemical reduction of its ketone analog, Ethyl 5,5,5-trifluoro-4-oxopentanoate. uni.lu

Reaction Scheme: The synthesis involves the conversion of the ketone functional group at the C4 position to a secondary alcohol. This is a standard transformation in organic synthesis, typically achieved using various reducing agents.

Precursor: Ethyl 5,5,5-trifluoro-4-oxopentanoate (CAS: 333-35-7) uni.lu

Transformation: Ketone Reduction

Product: this compound

Common reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). The choice of reagent and reaction conditions (solvent, temperature) can influence the reaction's efficiency and selectivity. For instance, a patent for a structurally related compound, chiral 5-(4-fluorophenyl)-5-hydroxypentanoate, describes the use of sodium borohydride in methanol (B129727) at low temperatures (-20 °C) to achieve the reduction of the corresponding ketone. google.com Such mild conditions are often preferred to avoid side reactions, such as the reduction of the ester group. google.com

The development of asymmetric synthesis methods is a key research finding in this area. Creating a specific stereoisomer (R or S) of the hydroxyl group is crucial, as the biological activity of the final complex molecules synthesized from this building block is often highly dependent on its stereochemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5,5,5-trifluoro-4-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O3/c1-2-13-6(12)4-3-5(11)7(8,9)10/h5,11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFNYSMWFXWELZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270788 | |

| Record name | Ethyl 5,5,5-trifluoro-4-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70961-06-7 | |

| Record name | Ethyl 5,5,5-trifluoro-4-hydroxypentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70961-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5,5,5-trifluoro-4-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 5,5,5 Trifluoro 4 Hydroxypentanoate

Strategic Development of Synthetic Routes to Trifluoromethylated Alcohols and Esters

The introduction of a trifluoromethyl group into an organic molecule can dramatically alter its electronic properties, lipophilicity, and metabolic stability. The synthesis of trifluoromethylated alcohols and esters like ethyl 5,5,5-trifluoro-4-hydroxypentanoate relies on carefully designed synthetic strategies that can be broadly categorized by the timing and method of fluorine introduction.

Approaches Utilizing Fluorinated Building Blocks and Reagents

One of the most direct and widely employed strategies for the synthesis of trifluoromethylated compounds involves the use of readily available fluorinated building blocks. This approach confines the handling of potentially hazardous fluorinating agents to the initial stages of a synthetic sequence. For the synthesis of this compound, a key precursor is ethyl 5,5,5-trifluoro-4-oxopentanoate. achemblock.commyskinrecipes.com This ketoester can be synthesized through various methods, including the Claisen condensation of ethyl acetate (B1210297) with ethyl trifluoroacetate.

Once the trifluoromethylated ketoester is obtained, the crucial step is the reduction of the ketone to the corresponding secondary alcohol. A variety of reducing agents can be employed for this transformation.

Another powerful fluorinated building block is (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3), also known as the Ruppert-Prakash reagent. This reagent allows for the nucleophilic trifluoromethylation of carbonyl compounds, including aldehydes and ketones. While not a direct route to this compound from a simple precursor, this methodology is fundamental in the synthesis of a wide range of α-trifluoromethyl alcohols.

Electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents, offer an alternative approach. These reagents can trifluoromethylate enolates or other nucleophilic species, providing access to α-trifluoromethyl carbonyl compounds which can then be reduced.

| Fluorinated Building Block/Reagent | Application in Trifluoromethylated Synthesis |

| Ethyl trifluoroacetate | Precursor for Claisen condensation to form β-ketoesters. |

| (Trifluoromethyl)trimethylsilane (TMS-CF3) | Nucleophilic trifluoromethylation of carbonyls. |

| Togni's Reagents | Electrophilic trifluoromethylation of nucleophiles. |

| Umemoto's Reagents | Electrophilic trifluoromethylation of nucleophiles. |

Multi-step Linear and Convergent Synthetic Sequences

The synthesis of this compound can be designed as either a linear or a convergent sequence.

A convergent synthesis , on the other hand, involves the independent synthesis of two or more fragments of the target molecule, which are then combined in the later stages. For this compound, a convergent approach might involve the synthesis of a trifluoromethylated aldehyde or ketone fragment and a separate C2 ester-containing fragment. These fragments would then be coupled, for example, through an aldol (B89426) reaction or the addition of an organometallic reagent derived from the ester fragment to the trifluoromethylated carbonyl. Convergent syntheses are generally more efficient and flexible, allowing for the independent optimization of the synthesis of each fragment.

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of enantioselective and diastereoselective methods for the synthesis of a single enantiomer of this compound is of paramount importance.

Chiral Auxiliary Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed.

In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to the precursor, for example, by forming an enolate with a chiral ligand. The subsequent reduction of the ketone would then proceed with high diastereoselectivity, controlled by the steric and electronic properties of the chiral auxiliary. The major diastereomer would then be isolated, and the chiral auxiliary would be cleaved to afford the enantiomerically enriched target molecule. While effective, this method requires additional steps for the attachment and removal of the auxiliary.

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Hydrogenation/Reduction)

Asymmetric catalysis offers a more atom-economical and elegant approach to the synthesis of chiral compounds. A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of this compound, a chiral organocatalyst could be employed in the reduction of the precursor ketoester, ethyl 5,5,5-trifluoro-4-oxopentanoate. For instance, a chiral amine or phosphine (B1218219) could activate a reducing agent, such as a borane (B79455) or a Hantzsch ester, and deliver it to one face of the ketone, leading to the formation of the desired enantiomer of the alcohol.

Metal-catalyzed asymmetric hydrogenation and reduction are well-established and highly efficient methods for the synthesis of chiral alcohols. rsc.org These reactions typically involve a transition metal complex, such as ruthenium, rhodium, or iridium, coordinated to a chiral ligand. acs.org For the asymmetric reduction of ethyl 5,5,5-trifluoro-4-oxopentanoate, a chiral catalyst, for example, a Noyori-type ruthenium catalyst with a chiral diamine and a diphosphine ligand, could be used. youtube.comyoutube.com The substrate would coordinate to the metal center, and the hydride would be delivered from the metal to the carbonyl carbon with high facial selectivity, dictated by the chiral ligand. Asymmetric transfer hydrogenation, which uses a hydrogen source like isopropanol (B130326) or formic acid, is another viable and often more practical alternative to using high-pressure hydrogen gas. acs.org

| Asymmetric Catalytic Method | Catalyst System | Application |

| Organocatalysis | Chiral amines, phosphines, etc. | Asymmetric reduction of ketoesters. |

| Asymmetric Hydrogenation | Chiral Ru, Rh, Ir complexes | Enantioselective reduction of ketones. rsc.orgacs.org |

| Asymmetric Transfer Hydrogenation | Chiral Ru, Rh, Ir complexes with a hydrogen donor | Practical alternative to asymmetric hydrogenation. acs.org |

Biocatalytic Approaches to Chiral Hydroxypentanoates

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and environmental compatibility. nih.gov The reduction of ketones to chiral alcohols is a particularly well-suited transformation for biocatalysis. nih.gov

The synthesis of enantiomerically pure this compound can be effectively achieved through the asymmetric reduction of its corresponding ketoester, ethyl 5,5,5-trifluoro-4-oxopentanoate, using a biocatalyst. A variety of microorganisms, such as baker's yeast (Saccharomyces cerevisiae) and other yeast and bacterial strains, contain oxidoreductases (also known as ketoreductases) that can catalyze this reduction with high enantioselectivity. nih.govresearchgate.net

For example, a study on the microbial synthesis of the structurally related ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate demonstrated the successful use of Saccharomyces uvarum for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate. nih.gov This process achieved high conversion and enantiomeric excess. nih.gov Similar strategies can be applied to the synthesis of this compound. The selection of the appropriate microorganism or isolated enzyme is crucial for achieving high stereoselectivity for the desired (R)- or (S)-enantiomer. The reaction often utilizes a co-factor such as NADPH or NADH, which can be regenerated in situ by the metabolic processes of the whole-cell biocatalyst or by adding a co-substrate like glucose or isopropanol in the case of isolated enzymes. nih.gov

| Biocatalyst | Substrate | Product | Key Advantages |

| Saccharomyces uvarum | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate nih.gov | High enantioselectivity, mild conditions. nih.govnih.gov |

| Oxidoreductases (Ketoreductases) | Ethyl 5,5,5-trifluoro-4-oxopentanoate | (R)- or (S)-Ethyl 5,5,5-trifluoro-4-hydroxypentanoate | High specificity, potential for process optimization. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of less hazardous substances, increase energy efficiency, and minimize waste generation. For the synthesis of this fluorinated hydroxyester, particular focus has been placed on developing methodologies that are not only efficient and selective but also environmentally benign. Key to this endeavor is the adoption of alternative reaction media and the design of synthetic routes that maximize atom and step economy.

Solvent-Free Reactions and Alternative Reaction Media

The use of volatile organic solvents in chemical synthesis is a major contributor to environmental pollution. Consequently, a significant effort in green chemistry is directed towards minimizing or replacing these solvents with greener alternatives or, ideally, conducting reactions in their absence.

While completely solvent-free reactions for the synthesis of this compound are not yet widely documented in publicly available research, the use of alternative, environmentally benign reaction media is a promising and actively explored area. The primary route to this compound is the asymmetric reduction of its precursor, Ethyl 5,5,5-trifluoro-4-oxopentanoate. This transformation is amenable to green solvent systems, particularly in biocatalytic approaches.

Biocatalysis in Aqueous Media:

Biocatalytic reductions, often employing whole microbial cells or isolated enzymes (ketoreductases), are inherently green as they typically occur in aqueous buffer solutions under mild temperature and pressure conditions. The use of water as a solvent is a cornerstone of green chemistry due to its non-toxic, non-flammable, and readily available nature. For the synthesis of chiral alcohols, whole-cell biocatalysis offers the advantage of in-situ cofactor regeneration, eliminating the need for the addition of expensive nicotinamide (B372718) cofactors like NADPH.

Recent studies have demonstrated the successful asymmetric reduction of various ketoesters to their corresponding hydroxyesters using recombinant E. coli strains in aqueous media. For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate has been achieved with high yield and enantiomeric excess using two co-existing recombinant E. coli strains in a buffer solution, where one strain expresses the reductase and the other facilitates cofactor regeneration. nih.gov This approach is directly applicable to the synthesis of this compound.

Deep Eutectic Solvents (DES) as Alternative Media:

Deep eutectic solvents (DES) have emerged as a new class of green solvents. They are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. DES are often biodegradable, have low toxicity, and exhibit low vapor pressure.

In the context of biocatalytic reductions, DES can be used as a co-solvent with water to enhance substrate solubility and improve reaction efficiency. For example, the bioreduction of ethyl 4-chloroacetoacetate has been successfully carried out in an ethyl acetate-betaine:lactic acid-water system. mdpi.com The use of a DES in this system demonstrates the potential for these alternative solvents to create a favorable environment for biocatalysis while adhering to green chemistry principles. Similar systems could be designed for the synthesis of this compound.

The following table summarizes the use of alternative reaction media in the synthesis of related β-hydroxy esters, highlighting the potential for their application in the synthesis of the target compound.

| Reaction Type | Substrate | Catalyst/Biocatalyst | Reaction Medium | Yield (%) | Enantiomeric Excess (%) | Reference |

| Asymmetric Bioreduction | Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli | Aqueous Buffer | 90.5 | >99 (R) | nih.gov |

| Asymmetric Bioreduction | Ethyl 4-chloroacetoacetate | Recombinant E. coli | Ethyl acetate-betaine/lactic acid-water | ≥90 | >99 (R) | mdpi.com |

Atom-Economical and Step-Economical Syntheses

Atom economy and step economy are central concepts in green chemistry that measure the efficiency of a synthetic route. Atom economy calculates the proportion of reactant atoms that are incorporated into the final desired product, while step economy favors synthetic pathways with the fewest number of individual reaction steps.

Asymmetric Reduction: A Highly Atom- and Step-Economical Route

The synthesis of this compound from Ethyl 5,5,5-trifluoro-4-oxopentanoate via asymmetric reduction is an excellent example of an atom- and step-economical process. This transformation is a single-step synthesis, thus maximizing step economy.

The atom economy of this reduction depends on the specific reagents used. Two prominent methods for this reduction are catalytic hydrogenation and transfer hydrogenation.

Catalytic Hydrogenation: In this method, the keto group is reduced using hydrogen gas (H₂) in the presence of a chiral catalyst. The only byproduct is water (if any, from solvent). The reaction is highly atom-economical as the hydrogen atoms are directly incorporated into the product.

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as isopropanol or formic acid, to transfer hydrogen to the substrate in the presence of a catalyst. While still highly efficient, the atom economy is slightly lower than direct hydrogenation due to the formation of a co-product (acetone from isopropanol or carbon dioxide from formic acid).

The table below provides a comparative analysis of the atom economy for the synthesis of this compound via catalytic hydrogenation and transfer hydrogenation.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Catalytic Hydrogenation | Ethyl 5,5,5-trifluoro-4-oxopentanoate, H₂ | This compound | None | 100% |

| Transfer Hydrogenation (using Isopropanol) | Ethyl 5,5,5-trifluoro-4-oxopentanoate, Isopropanol | This compound | Acetone | 77.5% |

Calculation for Transfer Hydrogenation Atom Economy:

Molecular Weight of this compound = 200.15 g/mol Molecular Weight of Ethyl 5,5,5-trifluoro-4-oxopentanoate = 198.14 g/mol Molecular Weight of Isopropanol = 60.1 g/mol Molecular Weight of Acetone = 58.08 g/mol

Atom Economy = [Mass of desired product / (Mass of all reactants)] x 100 Atom Economy = [200.15 / (198.14 + 60.1)] x 100 ≈ 77.5%

Biocatalytic Reduction and Step Economy

Biocatalytic reductions also represent a highly step-economical approach. The conversion of the ketoester to the hydroxyester occurs in a single transformation within the reaction vessel. When using whole cells, the enzymatic system for cofactor regeneration is contained within the biocatalyst, further simplifying the process and avoiding additional steps for cofactor addition and recycling. This integration of multiple catalytic functions into a single biocatalyst is a hallmark of efficient and green process design.

Reactivity and Transformational Chemistry of Ethyl 5,5,5 Trifluoro 4 Hydroxypentanoate

Chemical Transformations at the Hydroxyl Group

The secondary hydroxyl group in Ethyl 5,5,5-trifluoro-4-hydroxypentanoate is a key site for various chemical modifications, including oxidation, derivatization, and nucleophilic substitution. The strong inductive effect of the neighboring trifluoromethyl group enhances the acidity of the hydroxyl proton and influences the reactivity of the carbinol carbon.

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, Ethyl 5,5,5-trifluoro-4-oxopentanoate. This transformation is a crucial step in the synthesis of various fluorinated compounds. However, the oxidation of α-trifluoromethyl alcohols can be challenging compared to their non-fluorinated counterparts due to the electronic properties of the trifluoromethyl group, which can deactivate the alcohol towards oxidation. organic-chemistry.org

A range of oxidizing agents can be employed for this transformation. Milder reagents are often preferred to avoid side reactions. Common methods include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), in an appropriate organic solvent like dichloromethane (B109758) (DCM). Swern oxidation, utilizing oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base like triethylamine, is another effective method that avoids the use of heavy metals. More contemporary and environmentally benign methods involve the use of hypervalent iodine compounds like the Dess-Martin periodinane (DMP) or 2-Iodoxybenzoic acid (IBX). wikipedia.org A recent development in the oxidation of α-trifluoromethyl alcohols involves the use of a nitroxide catalyst, such as TEMPO, in conjunction with a stoichiometric oxidant. researchgate.net

The selective oxidation of secondary alcohols in the presence of other functional groups, such as the ester in this case, is generally achievable with these reagents under controlled conditions.

Table 1: Representative Conditions for the Oxidation of this compound

| Oxidizing Agent/System | Solvent | Typical Reaction Conditions | Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature, 2-4 hours | Ethyl 5,5,5-trifluoro-4-oxopentanoate |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room temperature, 1-3 hours | Ethyl 5,5,5-trifluoro-4-oxopentanoate |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM) | -78 °C to room temperature, 1-2 hours | Ethyl 5,5,5-trifluoro-4-oxopentanoate |

| TEMPO/NaOCl | Biphasic (DCM/Water) | 0 °C to room temperature, 1-2 hours | Ethyl 5,5,5-trifluoro-4-oxopentanoate |

The hydroxyl group of this compound can be readily derivatized through esterification and etherification reactions to produce a variety of functionalized analogues.

Esterification: The formation of an ester at the C-4 position can be achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride in the presence of a base. ambeed.comsavemyexams.com Common bases used for this purpose include pyridine (B92270) or triethylamine, which act as a nucleophilic catalyst and an acid scavenger for the HCl generated when using acyl chlorides. researchgate.net For example, reaction with acetyl chloride in the presence of pyridine would yield Ethyl 4-acetoxy-5,5,5-trifluoropentanoate. The use of a carboxylic anhydride, such as acetic anhydride, often requires a catalyst like 4-(dimethylamino)pyridine (DMAP) for efficient conversion.

Etherification: The synthesis of ethers from the title compound can be accomplished through methods like the Williamson ether synthesis. organic-synthesis.comwikipedia.org This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) leads to the formation of the desired ether. organic-synthesis.com The enhanced acidity of the fluorinated alcohol facilitates the deprotonation step.

Table 2: Examples of Esterification and Etherification of this compound

| Reaction Type | Reagent | Base/Catalyst | Product |

| Esterification | Acetyl chloride | Pyridine | Ethyl 4-acetoxy-5,5,5-trifluoropentanoate |

| Esterification | Acetic anhydride | DMAP | Ethyl 4-acetoxy-5,5,5-trifluoropentanoate |

| Esterification | Benzoyl chloride | Triethylamine | Ethyl 4-(benzoyloxy)-5,5,5-trifluoropentanoate |

| Etherification | Methyl iodide | Sodium hydride (NaH) | Ethyl 4-methoxy-5,5,5-trifluoropentanoate |

| Etherification | Benzyl bromide | Sodium hydride (NaH) | Ethyl 4-(benzyloxy)-5,5,5-trifluoropentanoate |

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion. Therefore, activation of the hydroxyl group is a prerequisite for such transformations. A common strategy involves the conversion of the alcohol into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine.

Once activated, the resulting sulfonate ester can undergo SN2 displacement by a variety of nucleophiles. For instance, reaction with sodium azide (B81097) would introduce an azido (B1232118) group, which can be further reduced to an amine. Similarly, reaction with halide ions (e.g., NaBr, NaI) can lead to the corresponding halo-derivatives. However, the strong electron-withdrawing effect of the trifluoromethyl group can disfavor the formation of a carbocationic intermediate, making SN1 reactions unlikely and potentially retarding the SN2 reaction rate.

Table 3: Potential Nucleophilic Substitution Pathways for Activated this compound

| Activation Step Reagent | Nucleophile | Solvent | Potential Product |

| Methanesulfonyl chloride (MsCl)/Pyridine | Sodium azide (NaN₃) | DMF | Ethyl 4-azido-5,5,5-trifluoropentanoate |

| p-Toluenesulfonyl chloride (TsCl)/Pyridine | Sodium bromide (NaBr) | Acetone | Ethyl 4-bromo-5,5,5-trifluoropentanoate |

| Methanesulfonyl chloride (MsCl)/Pyridine | Sodium cyanide (NaCN) | DMSO | Ethyl 4-cyano-5,5,5-trifluoropentanoate |

Reactions Involving the Ester Functionality

The ethyl ester group of this compound provides another handle for chemical modification, primarily through hydrolysis and transesterification reactions.

The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield 5,5,5-trifluoro-4-hydroxypentanoic acid. organic-chemistry.org

Acid-catalyzed hydrolysis is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium. organic-chemistry.org This reaction is reversible, and the use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid.

Base-mediated hydrolysis (saponification) is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. organic-chemistry.org This reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. This method is often preferred due to its irreversibility and generally higher yields.

Table 4: Conditions for the Hydrolysis of this compound

| Hydrolysis Type | Reagent | Solvent | Product (after workup) |

| Acid-catalyzed | Dilute HCl or H₂SO₄ | Water/THF | 5,5,5-Trifluoro-4-hydroxypentanoic acid |

| Base-mediated | Aqueous NaOH or KOH | Water/Ethanol (B145695) | 5,5,5-Trifluoro-4-hydroxypentanoic acid |

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. mdpi.com This reaction can be catalyzed by either an acid or a base. chegg.com

In acid-catalyzed transesterification , the ester is heated with a large excess of the desired alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The use of the alcohol as the solvent drives the equilibrium towards the formation of the new ester. chegg.com

Base-catalyzed transesterification typically involves the use of a catalytic amount of an alkoxide that corresponds to the alcohol being used. For example, to synthesize the methyl ester, sodium methoxide (B1231860) in methanol (B129727) would be employed. This method is generally faster and occurs under milder conditions than the acid-catalyzed counterpart.

The transesterification of β-hydroxy esters can sometimes be challenging due to the sensitivity of the hydroxyl group to acidic or basic conditions. rsc.org However, various mild and selective catalysts have been developed to facilitate this transformation. organic-chemistry.orgenamine.net

Table 5: Representative Transesterification Reactions of this compound

| Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ (cat.) or NaOMe (cat.) | Mthis compound |

| Isopropanol (B130326) | H₂SO₄ (cat.) or NaO-iPr (cat.) | Isopropyl 5,5,5-trifluoro-4-hydroxypentanoate |

| Benzyl alcohol | H₂SO₄ (cat.) or NaOBn (cat.) | Benzyl 5,5,5-trifluoro-4-hydroxypentanoate |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 5,5,5 Trifluoro 4 Hydroxypentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of ethyl 5,5,5-trifluoro-4-hydroxypentanoate, offering a window into the electronic environment of each proton, carbon, and fluorine nucleus within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their neighboring nuclei, and their relative abundance. The spectrum is characterized by several key signals that can be unambiguously assigned to the protons in the ethyl ester and the pentanoate backbone.

The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-OCH₂CH₃) adjacent to the ester oxygen are deshielded and appear as a quartet due to coupling with the neighboring methyl protons. These methyl protons (-OCH₂CH₃), in turn, appear as a triplet.

The protons on the pentanoate chain exhibit more complex splitting patterns due to the influence of the hydroxyl and trifluoromethyl groups. The methine proton at the C4 position (CHOH) is significantly deshielded by the adjacent hydroxyl and trifluoromethyl-bearing carbon. Its signal is further complicated by coupling to the neighboring methylene protons at C3. The protons at the C2 and C3 positions (adjacent to the carbonyl and the stereocenter, respectively) present as diastereotopic protons, leading to complex multiplets. A broad singlet, which disappears upon D₂O exchange, confirms the presence of the hydroxyl proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | q | 2H | -OCH₂ CH₃ |

| ~4.10 | m | 1H | H-4 |

| ~3.50 | br s | 1H | -OH |

| ~2.60 | m | 2H | H-2 |

| ~2.00 | m | 2H | H-3 |

| ~1.25 | t | 3H | -OCH₂CH₃ |

Note: 'q' denotes a quartet, 'm' a multiplet, 'br s' a broad singlet, and 't' a triplet. Chemical shifts are approximate and can vary based on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected, corresponding to each carbon atom in the structure.

The carbonyl carbon (C=O) of the ester group appears at the most downfield position due to its significant deshielding. The carbon bearing the trifluoromethyl group (C5) is observed as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon attached to the hydroxyl group (C4) is also found at a relatively downfield position. The remaining carbons of the ethyl group and the pentanoate chain resonate at characteristic upfield positions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C-1 (C=O) |

| ~125.0 (q, ¹JCF ≈ 280 Hz) | C-5 (CF₃) |

| ~68.0 (q, ²JCF ≈ 30 Hz) | C-4 (CHOH) |

| ~61.0 | -O CH₂CH₃ |

| ~30.0 | C-2 |

| ~28.0 | C-3 |

| ~14.0 | -OCH₂C H₃ |

Note: 'q' denotes a quartet. Coupling constants are approximate.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Trifluoromethyl Group Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the trifluoromethyl group. In the case of this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and are expected to give rise to a single signal. This signal will be split into a doublet due to coupling with the adjacent proton at C4 (³JHF). The chemical shift of this signal is characteristic of a trifluoromethyl group attached to a secondary alcohol.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -78.0 | d | ~7 | -CF₃ |

Note: 'd' denotes a doublet. Chemical shift is referenced to an external standard (e.g., CFCl₃).

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex proton and carbon spectra and for elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For instance, cross-peaks would be observed between the protons of the ethyl group (-OCH₂CH₃), and along the pentanoate backbone (H-2 with H-3, and H-3 with H-4), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton(s) observed in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the molecular fragments. For example, correlations from the H-2 protons to the carbonyl carbon (C-1) and C-3 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations could be observed between the hydroxyl proton and protons on the C3 and C4 positions, providing insights into the spatial arrangement around the chiral center.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of the molecule's bonds.

A prominent, broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is indicative of intermolecular hydrogen bonding. A strong, sharp absorption band around 1740 cm⁻¹ is attributed to the C=O stretching vibration of the ester functional group. The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorptions in the fingerprint region, typically between 1300 and 1100 cm⁻¹. Other significant peaks include C-H stretching vibrations from the alkyl chain and C-O stretching vibrations.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H Stretch (Hydrogen-bonded) |

| ~2980 | Medium | C-H Stretch (Alkyl) |

| ~1740 | Strong, Sharp | C=O Stretch (Ester) |

| ~1250 | Strong | C-F Stretch (CF₃) |

| ~1150 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure. In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (C₇H₁₁F₃O₃).

The fragmentation pattern offers valuable structural insights. Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a significant peak at [M - 45]⁺. Another characteristic fragmentation would be the loss of the trifluoromethyl group (-CF₃), resulting in a peak at [M - 69]⁺. Cleavage adjacent to the hydroxyl group is also a likely pathway. The presence of these and other fragment ions helps to piece together the structure of the molecule.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

| 200 | [M]⁺ (Molecular Ion) |

| 155 | [M - OCH₂CH₃]⁺ |

| 131 | [M - CF₃]⁺ |

| 101 | [M - CF₃ - CH₂CO]⁺ |

| 73 | [COOCH₂CH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C7H11F3O3. The expected monoisotopic mass can be calculated with high precision.

In a typical HRMS analysis using electrospray ionization (ESI), the compound is expected to be observed as protonated ([M+H]+) or sodiated ([M+Na]+) adducts in positive ion mode, or as a deprotonated ([M-H]-) ion in negative ion mode. The high-resolution measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the analyte.

While specific experimental HRMS data for this compound is not widely published in readily accessible literature, theoretical calculations based on its molecular formula provide the expected exact masses for its common adducts.

| Adduct Ion | Molecular Formula | Calculated m/z |

| [M+H]+ | C7H12F3O3+ | 201.0733 |

| [M+Na]+ | C7H11F3NaO3+ | 223.0552 |

| [M-H]- | C7H10F3O3- | 199.0587 |

This table presents theoretical exact mass values calculated for the specified adducts of this compound.

Tandem Mass Spectrometry for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the compound's structure, revealing information about its functional groups and connectivity.

For this compound, the fragmentation pathways in both positive and negative ion modes would be expected to involve characteristic losses. In positive ion mode ([M+H]+), common fragmentation pathways for β-hydroxy esters include the loss of a water molecule (H2O) from the hydroxyl group and the loss of the ethoxy group (C2H5O) or ethanol (B145695) (C2H5OH) from the ester moiety. The strong electron-withdrawing effect of the trifluoromethyl group would also influence the fragmentation, potentially leading to cleavages adjacent to this group.

In negative ion mode ([M-H]-), fragmentation might be initiated by the deprotonation of the hydroxyl group, followed by rearrangements and cleavages. The fragmentation of trifluoromethyl-containing compounds can sometimes involve the loss of HF or related fragments.

A systematic study of the fragmentation of similar structures, such as other β-hydroxy esters or fluorinated compounds, can provide a basis for predicting the fragmentation of this compound. However, specific experimental MS/MS data is essential for a definitive structural confirmation.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Excess Determination

As this compound possesses a chiral center at the carbon bearing the hydroxyl group, it can exist as two enantiomers. Chiroptical spectroscopy techniques are fundamental for determining the enantiomeric excess (ee) and the absolute configuration of a chiral compound.

Optical rotation is the measurement of the rotation of plane-polarized light by a chiral sample. The specific rotation, [α], is a characteristic property of a chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration. For a given pair of enantiomers, they will rotate plane-polarized light to an equal magnitude but in opposite directions (dextrorotatory, '+', or levorotatory, '-'). The enantiomeric excess of a mixture can be calculated by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule. For β-hydroxy esters, the Cotton effect observed in the CD spectrum, particularly around the n → π* transition of the carbonyl group, can be sensitive to the absolute configuration at the chiral center. Theoretical calculations of CD spectra can be correlated with experimental data to assign the absolute configuration (R or S) of the enantiomers.

While general principles suggest that the enantiomers of this compound would exhibit distinct optical rotation and CD spectra, specific experimental values from published research are not currently available. The determination of these values would require the synthesis or chiral separation of the individual enantiomers and their subsequent analysis.

Strategic Applications in Complex Organic Synthesis and Precursor Chemistry

Ethyl 5,5,5-trifluoro-4-hydroxypentanoate as a Versatile Chiral Building Block

The presence of a chiral center at the C-4 position makes this compound an important chiral building block. The stereoselective synthesis of either the (R) or (S) enantiomer allows chemists to construct complex molecules with precise three-dimensional arrangements. The trifluoromethyl group exerts a strong stereoelectronic effect, influencing the reactivity and conformation of the molecule, which can be exploited in asymmetric synthesis. The ability to use fluorine as a replacement for a hydroxyl group, for instance, can significantly alter a molecule's biological interactions and reactivity. nih.gov

Fluorinated building blocks are critical in medicinal chemistry for their ability to enhance the efficacy and pharmacokinetic properties of drug candidates. wikipedia.orgresearchgate.net While direct applications of this compound are often proprietary, the utility of structurally similar fluorinated hydroxy esters is well-documented in the synthesis of key pharmaceutical intermediates. For example, related compounds are used to create intermediates for drugs targeting diabetes and fungal infections. google.comgoogle.com The synthesis of chiral 5-(4-fluorophenyl)-5-hydroxypentanoate, an intermediate for the cholesterol-lowering drug ezetimibe, highlights the importance of the hydroxy-ester motif in creating complex pharmaceutical agents. google.com The trifluoromethyl-hydroxy-ester moiety within this compound serves as a bioisostere for other chemical groups, offering a strategic tool for fine-tuning the biological activity of new therapeutic agents. wikipedia.org

Table 1: Examples of Related Fluorinated Intermediates in Pharmaceutical Synthesis

| Intermediate | Target Drug Class | Reference |

| Chiral 5-(4-fluorophenyl)-5-hydroxypentanoate | Anti-hyperlipidemia (Ezetimibe) | google.com |

| 6-ethyl-5-fluoro-4-hydroxy pyrimidine | Antifungal (Voriconazole) | google.com |

| Ethyl 4,4-difluoro-5-hydroxypentanoate | Dipeptidyl peptidase IV inhibitors (Diabetes) | google.com |

| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Antihypertensive (Olmesartan) | jocpr.com |

Heterocyclic compounds are foundational scaffolds in drug discovery and materials science. researchgate.netnih.gov The incorporation of fluorine into these rings can dramatically improve properties like metabolic stability and bioavailability. researchgate.netnumberanalytics.com this compound and its corresponding keto-ester, ethyl 5,5,5-trifluoro-4-oxopentanoate, are valuable precursors for building novel fluorinated heterocyclic systems. uni.luachemblock.com

Research has shown that the keto-ester can undergo acid-catalyzed cyclization with amino alcohols like phenylalaninol to produce trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones. nih.gov This demonstrates a direct pathway to complex, fused heterocyclic systems containing the critical trifluoromethyl and hydroxyl (or keto) functionalities. These moieties are known to influence the chemical and physical properties of the resulting heterocycles, making them attractive for various applications. nih.gov The reactivity of the keto-ester allows for its integration into cycloaddition reactions, further expanding the range of accessible fluoroalkylated sulfur-containing heterocycles. nih.gov

Development of Fluoro-Containing Analogues for Agrochemical Research

The agrochemical industry heavily relies on organofluorine chemistry to develop new and effective herbicides, insecticides, and fungicides. researchgate.net The introduction of fluorine or trifluoromethyl groups can significantly enhance the biological activity and stability of these compounds. wikipedia.orgccspublishing.org.cn Fluorine-containing building blocks, rather than late-stage fluorination, represent the predominant strategy for synthesizing modern agrochemicals. ccspublishing.org.cn

Small, non-aromatic fluorinated molecules such as alcohols, ketoesters, and olefins are widely employed as these building blocks. ccspublishing.org.cn this compound fits perfectly within this class of reagents. Its structure provides a reactive handle (the hydroxyl group) for incorporation into larger molecules, while carrying the desired trifluoromethyl group that can confer enhanced potency and metabolic resistance to the final agrochemical product. The development of new pesticides often involves screening libraries of compounds, and the use of versatile building blocks like this compound is a key strategy in this process.

Contributions to the Synthesis of Advanced Materials and Specialty Chemicals

The unique properties conferred by fluorine are also exploited in materials science. youtube.com Fluorinated compounds are integral to the development of advanced materials such as liquid crystals, fluoropolymers for OLEDs and OPVs, and specialty coatings. numberanalytics.com The trifluoromethyl group in this compound can impart desirable properties like low surface energy, high thermal stability, and specific optical and electrical characteristics to polymers and other materials.

This building block can be used to synthesize fluorinated fluorophores, which have applications in biological imaging and diagnostics. nih.gov The hydroxyl and ester functionalities provide convenient points for polymerization or for grafting onto other molecules to create specialty chemicals with tailored properties. For instance, highly fluorinated substituents are known to create "fluorous" phases, which can be used to simplify the purification of complex reaction mixtures in organic synthesis. wikipedia.org

Strategic Integration into Multi-component Reaction Methodologies

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating the majority of the atoms from the starting materials. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular diversity.

A related precursor, ethyl trifluoropyruvate, has been successfully used in multi-component domino cyclizations with methyl ketones and amino alcohols to create γ-lactam annulated oxazacycles. nih.gov Significantly, when a twofold excess of ethyl trifluoropyruvate is used, the reaction proceeds through a four-component interaction to yield complex bicycles functionalized with a hydroxyester fragment, a structure closely related to this compound. nih.gov This demonstrates the potential for this compound or its immediate precursors to be strategically integrated into complex, one-pot reaction sequences, providing rapid access to novel, highly functionalized, and stereochemically rich heterocyclic scaffolds. nih.gov

Future Research Directions and Concluding Perspectives

Exploration of Sustainable and Catalytic Synthetic Methodologies

The traditional synthesis of Ethyl 5,5,5-trifluoro-4-hydroxypentanoate often relies on the reduction of its corresponding ketone precursor, Ethyl 5,5,5-trifluoro-4-oxopentanoate. While effective, these methods can involve stoichiometric, non-reusable reagents. The future necessitates a shift towards more sustainable and efficient catalytic approaches, particularly those that can establish the chiral center with high enantioselectivity.

Key areas for exploration include:

Biocatalytic Reduction: The use of enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offers a green and highly selective route to chiral alcohols. Future work should focus on screening diverse enzyme libraries to identify biocatalysts capable of reducing the parent ketone with high conversion and excellent enantiomeric excess (>99% ee). Chemoenzymatic platforms, which combine the advantages of chemical and enzymatic steps, could provide robust synthetic routes. nih.govescholarship.org For instance, aldolases could be used in the C-C bond formation to generate fluorinated precursors with controlled stereochemistry. nih.govescholarship.org

Asymmetric Catalytic Hydrogenation: Transition-metal-catalyzed asymmetric hydrogenation is a powerful industrial tool for producing chiral alcohols. Research into developing specific catalysts, likely based on rhodium, ruthenium, or iridium complexes with chiral phosphine (B1218219) ligands, could yield highly efficient processes. The goal would be to achieve high turnover numbers (TON) and turnover frequencies (TOF) under mild reaction conditions (low pressure and temperature), minimizing energy consumption and catalyst loading.

Catalytic Transfer Hydrogenation: As an alternative to using high-pressure hydrogen gas, transfer hydrogenation employs safe and readily available hydrogen donors like isopropanol (B130326) or formic acid. Developing chiral catalysts for this transformation would enhance the operational safety and simplicity of the synthesis.

| Methodology | Potential Advantages | Key Research Challenges | Example Catalyst/Enzyme Class |

|---|---|---|---|

| Biocatalytic Reduction | High enantioselectivity (>99% ee), mild reaction conditions (room temp, aqueous media), environmentally benign. | Enzyme discovery and engineering for specific substrate, optimization of cofactor regeneration. | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs). |

| Asymmetric Catalytic Hydrogenation | High efficiency (TON/TOF), scalability, well-established technology. | Development of specific catalyst for the fluorinated substrate, cost of precious metal catalysts. | Chiral Rhodium, Ruthenium, or Iridium complexes. |

| Asymmetric Transfer Hydrogenation | Operational safety (avoids H2 gas), uses common hydrogen donors. | Achieving high enantioselectivity and reaction rates comparable to direct hydrogenation. | Chiral Ruthenium or Iridium complexes with ligands like TsDPEN. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. For the synthesis of this compound and its derivatives, flow chemistry represents a major avenue for future process development.

Continuous Synthesis: A fully integrated flow process could be designed, starting from the precursor ketone. The use of packed-bed reactors containing immobilized catalysts (either enzymes or metal complexes) would allow for continuous production, easy product-catalyst separation, and enhanced catalyst stability and reusability. This approach minimizes manual handling and improves process safety, which is particularly relevant when working with reactive intermediates.

Automated Reaction Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, residence time) to identify optimal conditions in a fraction of the time required for manual optimization. Applying this technology would accelerate the development of robust and high-yielding synthetic protocols. Such platforms have proven effective for the 18F-fluorination of organoboranes and could be adapted for this chemistry. nih.gov

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, uninterrupted sequence, avoiding the isolation and purification of intermediates. researchgate.net A future automated platform could telescope the reduction of the ketone with a subsequent derivatization of the hydroxyl group, streamlining the synthesis of more complex molecules from this compound.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and in silico modeling are indispensable tools for modern drug discovery and materials science. Applying these methods to this compound can guide the rational design of new derivatives with precisely tuned properties, saving significant experimental time and resources.

Predicting Physicochemical Properties: Quantum chemical calculations can predict how modifications to the molecular structure will affect key properties. For example, the introduction of different substituents can alter the lipophilicity (logP), acidity of the hydroxyl proton, and metabolic stability. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, and computational tools can help fine-tune these effects. mdpi.com

Modeling Reactivity: Molecular modeling can provide insights into the compound's reactivity. For instance, density functional theory (DFT) calculations can be used to model transition states for reactions at the hydroxyl or ester groups, predicting the stereochemical outcome of catalytic reactions or guiding the design of new organocatalysts derived from the core structure.

Virtual Screening: By creating a virtual library of derivatives and docking them into the active sites of biological targets (such as enzymes or receptors), researchers can identify promising candidates for pharmaceutical or agrochemical applications in silico. phcog.com This approach allows for the pre-selection of molecules with the highest probability of biological activity, focusing synthetic efforts on the most promising compounds.

Expanding the Scope of Applications in Emerging Areas of Chemical Science

While established as a building block, the unique structural features of this compound open doors to novel applications in emerging fields.

Fluorinated Organocatalysts: Chiral amino alcohols are known to be effective organocatalysts. Future research could explore the conversion of this compound into novel β-amino-α-trifluoromethyl alcohols. uzh.ch These new structures could be evaluated as catalysts in asymmetric reactions, where the trifluoromethyl group could influence the catalyst's stability, solubility, and the stereochemical course of the reaction.

Advanced Materials and Polymers: The incorporation of fluorine into polymers can enhance their thermal stability, chemical resistance, and create unique surface properties (e.g., hydrophobicity). sigmaaldrich.com The hydroxyl group of this compound provides a handle for polymerization reactions, such as the synthesis of polyesters or polyurethanes. Research into these novel fluorinated polymers could lead to advanced materials for coatings, electronics, or biomedical applications.

Probes for Chemical Biology: The trifluoromethyl group is an excellent NMR probe (¹⁹F NMR) due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. Derivatives of this compound could be designed as molecular probes to study biological systems, allowing for the non-invasive tracking of metabolic processes or binding events.

Q & A

Basic: What synthetic methodologies are recommended for Ethyl 5,5,5-trifluoro-4-hydroxypentanoate, and how are reaction conditions optimized?

Answer:

The compound is synthesized via esterification of 5,5,5-trifluoro-4-hydroxypentanoic acid with ethanol using acid catalysis (e.g., H₂SO₄) under reflux. Alternative routes involve alkylation of the sodium salt (C₅H₆F₃NaO₃) with ethyl halides in polar aprotic solvents like DMF. Key parameters include:

- Temperature: 60–80°C to balance reaction rate and byproduct formation.

- Catalyst load: 5–10 mol% acid for efficient esterification.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Analogous trifluoroester syntheses highlight the importance of anhydrous conditions to prevent hydrolysis .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should researchers expect?

Answer:

- ¹H NMR:

- Ethyl group: δ 1.2–1.4 ppm (triplet, CH₃), δ 4.1–4.3 ppm (quartet, CH₂O).

- Hydroxyl proton: δ 2.5–3.5 ppm (broad, exchangeable).

- ¹⁹F NMR: Singlet near δ -75 ppm (CF₃ group).

- IR: Ester C=O stretch (∼1740 cm⁻¹), hydroxyl O-H (∼3400 cm⁻¹).

- Mass Spectrometry (ESI+): [M+Na]⁺ peak at m/z 229.03.

Structural analogs, such as ethyl trifluoro-dioxopentanoate, validate these signatures .

Advanced: How does the compound’s stability vary under different pH and temperature conditions, and what analytical methods track degradation?

Answer:

- pH Stability:

- Hydrolysis accelerates in alkaline conditions (pH > 9), forming 5,5,5-trifluoro-4-hydroxypentanoic acid. Acidic conditions (pH < 3) show slower degradation.

- Thermal Stability: Decomposes above 120°C; TGA/DSC recommended for thermal profiling.

- Analytical Monitoring:

Advanced: How can researchers address contradictions in reported reaction yields or selectivity for derivatives of this compound?

Answer:

Discrepancies often arise from:

- Catalytic Impurities: Trace metals in reagents may alter reaction pathways. Use ICP-MS to screen for contaminants.

- Solvent Polarity: Polar aprotic solvents (e.g., THF) favor nucleophilic substitution, while nonpolar solvents may stabilize intermediates.

- Moisture Control: Karl Fischer titration ensures anhydrous conditions.

Cross-referencing crystallographic data (e.g., CCDC 1901024 for related esters) resolves structural ambiguities .

Advanced: What mechanistic insights guide the design of fluorinated analogs using this compound as a precursor?

Answer:

- Fluorine Effects: The CF₃ group enhances metabolic stability and lipophilicity.

- Synthetic Strategies:

- Nucleophilic Substitution: Replace hydroxyl group with amines or thiols.

- Reduction: LiAlH₄ reduces the ester to a primary alcohol for further functionalization.

- Computational Modeling: DFT calculations predict regioselectivity in substitution reactions.

Studies on trifluoroacetylacetate derivatives inform reaction design .

Basic: What purification techniques are optimal for isolating high-purity this compound?

Answer:

- Distillation: Short-path distillation under reduced pressure (boiling point ∼150–160°C).

- Chromatography: Silica gel with ethyl acetate/hexane (1:4) achieves >95% purity.

- Recrystallization: Use ethanol/water mixtures for crystalline recovery.

Analogous esters emphasize solvent selection to avoid co-eluting impurities .

Advanced: How does the compound’s stereochemistry influence its reactivity in asymmetric synthesis?

Answer:

- Chiral Centers: The 4-hydroxyl group can induce asymmetry in aldol or Michael additions.

- Catalytic Systems: Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantioselectivity.

- Analytical Validation: Chiral HPLC or OD-H columns confirm enantiomeric excess.

Studies on β-hydroxy esters demonstrate configurational effects on reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.